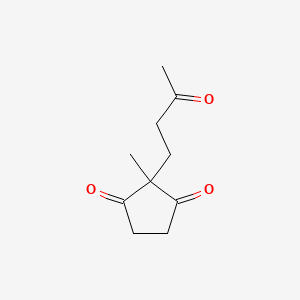

1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-

描述

1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- (CAS: 765-69-5 derivative) is a bicyclic diketone synthesized via Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in aqueous conditions . Its molecular formula is C₉H₁₂O₃, with a molecular weight of 184.19 g/mol. The compound features a cyclopentanedione core substituted with a methyl group and a 3-oxobutyl side chain, introducing additional ketone functionality. It is a critical intermediate in synthesizing (±)-α-cuparenone and other natural products, valued for its reactivity in aldol condensations and ketol rearrangements .

属性

IUPAC Name |

2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)5-6-10(2)8(12)3-4-9(10)13/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBYSCPBJGAYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1(C(=O)CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453793 | |

| Record name | 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25112-78-1 | |

| Record name | 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary targets of 2-methyl-2-(3-oxobutyl)cyclopentane-1,3-dione are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the exploration of its potential biological activities.

Mode of Action

It’s known that this compound can participate in michael addition reactions, which may influence its interaction with potential biological targets.

生物活性

1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- is an organic compound with the molecular formula C₁₀H₁₄O₃. This compound is characterized by its cyclopentanedione structure, which includes two carbonyl groups at the 1 and 3 positions of the cyclopentane ring, along with a methyl group and a 3-oxobutyl substituent at the 2 position. Its unique structure allows it to participate in various biological activities and chemical reactions.

- Molecular Weight : Approximately 182.22 g/mol

- CAS Number : 25112-78-1

- Structural Features :

- Two carbonyl (C=O) groups

- Methyl group and branched alkyl substituent

Biological Activity

The biological activity of 1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl)- has been explored in various studies, focusing on its pharmacological potential and interaction with biological systems.

The compound's mechanism of action primarily involves its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator of receptor activity. The presence of dual carbonyl functionalities may enhance its reactivity towards nucleophiles, leading to diverse biological effects.

Applications in Research

- Synthesis of Bioactive Compounds : This compound has been used as an intermediate in the synthesis of isomeric racemic ketols of the [3.2.1] bicyclooctane and perhydroindan series, which are relevant in medicinal chemistry .

- Cell Signaling Studies : It has been utilized to explore deoxycholic acid (DCA) induced changes in cell signaling pathways, indicating its potential role in understanding cellular mechanisms.

- Therapeutic Potential : The compound's structural properties suggest possible applications in drug development, particularly as a scaffold for designing new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

Study on Synthesis and Conversion

A study published in the Journal of Organic Chemistry detailed the synthesis of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione through Michael addition reactions. This research demonstrated the compound's utility in generating complex organic molecules that could exhibit significant biological activities .

Interaction with Biological Systems

Research has shown that compounds similar to 1,3-cyclopentanedione can influence various biological pathways. For instance, studies involving cyclopentanediones have indicated their potential role in modulating enzyme activities related to metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Cyclohexanedione, 2-methyl-2-(3-oxobutyl) | C₁₁H₁₆O₃ | Larger cyclohexane ring; different reactivity patterns |

| 2-Methylcyclopentane-1,3-dione | C₇H₈O₂ | Simpler structure lacking the additional oxobutyl group |

| 4-Methylcyclohexanone | C₇H₁₄O | Contains a ketone instead of diketone; different functional properties |

Safety Information

While studying this compound, it is essential to note safety considerations due to its corrosive nature and potential irritant effects . Proper laboratory protocols should be followed when handling this substance.

科学研究应用

Synthesis and Mechanism of Action

The compound can be synthesized through Michael addition reactions, where it acts as a nucleophile. It has been shown to react with electrophiles such as methyl vinyl ketone, leading to the formation of various derivatives that can be further utilized in organic synthesis .

Research Applications

- Synthetic Chemistry :

- Biological Studies :

-

Material Science :

- Potential applications in developing new materials with specific properties due to its unique chemical structure.

- Investigated for use in polymer chemistry where cyclopentanedione derivatives may enhance material properties.

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | CAS/ID | Key Features | Applications/Reactivity |

|---|---|---|---|---|

| 1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)- | C₉H₁₂O₃ | N/A | Cyclopentanedione core with 3-oxobutyl substituent; three ketone groups. | Natural product synthesis (e.g., (±)-α-cuparenone); participates in ketol rearrangements. |

| 2-Ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione | C₁₀H₁₄O₃ | 34927-33-8 | Ethyl group replaces methyl; increased steric hindrance. | Limited data; likely similar reactivity but altered solubility. |

| 2-Allyl-2-methyl-1,3-cyclopentanedione | C₉H₁₂O₂ | 124666 (ChemSpider) | Allyl substituent (C₃H₅); conjugated π-system. | Potential for Diels-Alder reactions; higher electrophilicity. |

| 2-Butyl-1,3-cyclopentanedione | C₉H₁₄O₂ | 825-31-0 | Linear butyl chain; reduced oxygen content. | Increased lipophilicity; less reactive in ketone-driven syntheses. |

| 2-Prenylcyclopentanone | C₁₀H₁₄O | 2520-60-7 | Cyclopentanone core with prenyl (isoprenoid) group; mono-ketone. | Natural fragrance component; volatility suited for GC-MS analysis. |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | C₁₀H₁₄O₃ | N/A | Cyclohexanedione core; six-membered ring. | Found in brown seaweed extracts; potential biological activity. |

| 1-Cyclohexanone, 2-methyl-2-(3-methyl-2-oxobutyl) | C₁₂H₂₀O₂ | N/A | Cyclohexanone with branched 2-oxobutyl substituent. | Studied for gas chromatography behavior; higher molecular weight. |

Key Findings :

Allyl-substituted derivatives (e.g., 2-allyl-2-methyl-1,3-cyclopentanedione) exhibit enhanced electrophilicity due to conjugated double bonds, favoring cycloadditions over ketol rearrangements .

Ring Size and Solubility :

- The cyclopentanedione core (five-membered ring) imposes greater ring strain than cyclohexanedione derivatives, increasing reactivity in nucleophilic additions .

- Cyclohexanedione analogs (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) show higher natural abundance in plant extracts but lower synthetic utility due to reduced ring strain .

Synthetic Utility: The target compound’s short retention time in gas chromatography (compared to 2-methyl-1,3-cyclopentanedione) reflects its polarity and volatility, critical for purification . Racemic mixtures are common in derivatives like the target compound, whereas enantiomerically pure analogs (e.g., (2R,3R)-cyclopentanone derivatives) require chiral catalysts .

Biological Relevance: The 3-oxobutyl moiety is absent in natural prenyl derivatives (e.g., 2-prenylcyclopentanone), which are associated with antimicrobial and anti-inflammatory activities .

准备方法

Synthetic Strategies and Reaction Pathways

Primary Synthesis via Michael Addition

The most widely adopted method for synthesizing 1,3-cyclopentanedione, 2-methyl-2-(3-oxobutyl)- involves a Michael addition between 2-methyl-1,3-cyclopentanedione and methyl vinyl ketone (MVK). This reaction, catalyzed by triethylamine in dichloromethane, proceeds under mild conditions (room temperature, 12 hours) to deliver the target compound in 95% yield.

Reaction Scheme:

$$

\text{2-Methyl-1,3-cyclopentanedione} + \text{Methyl vinyl ketone} \xrightarrow[\text{CH}2\text{Cl}2]{\text{Et}_3\text{N}} \text{1,3-Cyclopentanedione, 2-methyl-2-(3-oxobutyl)-}

$$

Procedure:

- Reactants:

- 2-Methyl-1,3-cyclopentanedione (2.2 g, 20 mmol)

- Methyl vinyl ketone (1.8 mL, 22 mmol)

- Triethylamine (catalytic)

- Dichloromethane (solvent)

- Steps:

Key Advantages:

Alternative Synthetic Approaches

Robinson Annulation

The Robinson annulation, a tandem Michael-aldol process, offers an alternative route. While less commonly reported for this specific compound, it has been employed in analogous systems to construct bicyclic diketones. Lansbury et al. (1976) demonstrated that MVK can act as both Michael acceptor and aldol partner, enabling annulation to form six-membered rings. Adaptation to cyclopentanedione systems requires careful optimization of base and solvent:

Conditions:

- Base: Potassium hydroxide (EtOH/H$$_2$$O)

- Temperature: Reflux (78°C)

- Yield: ~60–70% (inferior to Michael addition).

Tandem Hydroformylation/Aldol Condensation

Fang et al. (2014) developed a domino hydroformylation/aldol condensation protocol using rhodium catalysts. While primarily applied to linear ketones, this method could theoretically generate 3-oxobutyl side chains for subsequent cyclization. However, no direct applications to 1,3-cyclopentanedione derivatives have been documented.

Synthesis of 2-Methyl-1,3-Cyclopentanedione Precursor

The starting material 2-methyl-1,3-cyclopentanedione is synthesized via cyclization of γ-ketoesters. Meister et al. (2003) reported a high-yielding route:

Procedure:

- React ethyl 4-methyl-3-oxopentanoate with sodium hydride in THF.

- Heat at reflux for 4 hours to induce cyclization.

- Acidify with HCl and extract with ether to obtain the dione (82% yield).

Reaction Scheme:

$$

\text{Ethyl 4-methyl-3-oxopentanoate} \xrightarrow[\text{THF}]{\text{NaH}} \text{2-Methyl-1,3-cyclopentanedione}

$$

Mechanistic Insights

Michael Addition Mechanism

The reaction proceeds via enolate formation (Step 1), followed by nucleophilic attack on MVK (Step 2), and proton transfer to regenerate the catalyst:

Step 1: Enolate Generation

$$

\text{2-Methyl-1,3-cyclopentanedione} + \text{Et}3\text{N} \rightarrow \text{Enolate} + \text{Et}3\text{NH}^+

$$

Step 2: Nucleophilic Attack

$$

\text{Enolate} + \text{CH}2=\text{C(O)CH}3 \rightarrow \text{Michael Adduct Intermediate}

$$

Step 3: Proton Transfer

$$

\text{Intermediate} + \text{Et}3\text{NH}^+ \rightarrow \text{Product} + \text{Et}3\text{N}

$$

Triethylamine’s role as a non-nucleophilic base prevents side reactions, ensuring high regioselectivity.

Characterization and Validation

Spectroscopic Data

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

| δ (ppm) | Assignment |

|---|---|

| 1.04 (s) | C2-CH$$_3$$ |

| 1.79–1.83 (m) | Cyclopentane H |

| 2.03 (s) | COCH$$_3$$ |

| 2.39 (t, J = 7.2 Hz) | CH$$_2$$CO |

| 2.67–2.77 (m) | Cyclopentane H |

$$^13$$C NMR (100 MHz, CDCl$$_3$$):

| δ (ppm) | Assignment |

|---|---|

| 207.5 | C=O (cyclopentanedione) |

| 209.8 | C=O (3-oxobutyl) |

| 58.2 | C2 |

| 29.7 | C2-CH$$_3$$ |

Data corroborate the presence of both diketone and 3-oxobutyl moieties.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the bicyclic structure, with bond lengths and angles consistent with density functional theory (DFT) calculations. The cyclopentane ring adopts a twisted envelope conformation, while the 3-oxobutyl chain exhibits gauche interactions.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Michael Addition | 95 | RT, 12 h | Excellent |

| Robinson Annulation | 65 | Reflux, 24 h | Moderate |

| Hydroformylation | N/A | High pressure | Limited |

The Michael addition route outperforms alternatives in yield, reaction time, and operational simplicity.

常见问题

Q. What is the optimal synthetic route for preparing 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, and what experimental parameters influence yield?

The compound is synthesized via Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone. Key parameters include:

- Solvent selection : Water enhances yield (87.6%) compared to methanol due to mild acidity from the enolic dione, suppressing side reactions .

- Catalyst : Aqueous piperidinium acetate facilitates cyclization, while anhydrous ether with pyrrolidinium acetate directs alternative product formation .

- Temperature : Reflux conditions are critical for efficient enolate formation .

Q. How can researchers confirm the structural identity and purity of this compound?

- Spectroscopic analysis : IR confirms carbonyl groups (1,3-dione and ketone), while NMR resolves stereochemical features (e.g., C-4 epimerization in cyclized products) .

- Chromatography : Thin-layer chromatography (TLC) distinguishes the triketone from byproducts like bridged ketols .

- Melting point : Discrepancies in reported melting points (e.g., oil vs. crystalline forms) highlight the need for rigorous recrystallization protocols .

Q. What are the primary reactivity patterns of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione?

The triketone undergoes:

- Aldol cyclization : Base-catalyzed intramolecular aldol reactions form bicyclic ketols (e.g., [3.2.1]bicyclooctane or perhydroindan derivatives) .

- Reduction : Selective reduction of the C-8 keto group yields dihydroxyketones, useful for further functionalization .

Advanced Research Questions

Q. How do reaction conditions dictate stereochemical outcomes in cyclization reactions?

- Catalyst specificity : Piperidinium acetate in water produces the [3.2.1]bicyclooctane ketol 4 , while pyrrolidinium acetate in anhydrous ether favors the perhydroindan ketol 7 . Steric and solvent effects control transition-state geometry .

- Epimerization : Excess piperidine induces C-4 epimerization, stabilizing the thermodynamically favored bicyclic ketol 5 via keto-enol tautomerism .

Q. What mechanistic insights explain contradictions in reported physical properties (e.g., oil vs. crystalline triketone)?

Discrepancies arise from:

- Byproduct formation : Trace amounts of bridged ketols (mp 121–122°C) may crystallize, misleading initial reports of triketone crystallinity .

- Solvent polarity : Polar solvents like water stabilize the enolic form, favoring oil formation, while low-polarity media may promote crystallization .

Q. How is this compound applied in asymmetric synthesis of natural products?

- Steroid intermediates : The triketone serves as a precursor to CD-bicyclic ketols, critical for synthesizing 19-norsteroids and tricyclic systems .

- Enantioselective aldol reactions : Chiral catalysts (e.g., prolinamide derivatives) enable asymmetric cyclization, mimicking enzymatic enamine mechanisms .

Q. What strategies resolve challenges in scaling up cyclization reactions for complex bicyclic systems?

- Solvent optimization : Anhydrous conditions reduce side reactions but require rigorous drying, while aqueous systems simplify workup .

- Catalyst recycling : Immobilized piperidinium salts improve cost-efficiency in large-scale syntheses .

Data Contradiction Analysis

Q. Why do literature reports differ in product yields and physical states for this compound?

Variations stem from:

- Reaction monitoring : Inadequate TLC analysis may fail to detect byproducts, overestimating triketone purity .

- Ambient conditions : Humidity or temperature fluctuations during crystallization affect oil vs. solid formation .

Methodological Recommendations

Q. What analytical workflows validate cyclization mechanisms and product stereochemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。